2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide
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Overview
Description
2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated acetamide group and a dioxidotetrahydrothienyl moiety. Its chemical properties make it a valuable subject for research in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with a suitable amine under basic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield products with different oxidation states.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group can yield carboxylic acids and amines, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar acetamide structure but with different substituents on the aromatic ring.
2,4-dichloroacetanilide: Another related compound with two chlorine atoms on the aromatic ring.
Uniqueness
2-chloro-N-(4-chloro-1,1-dioxidotetrahydrothien-3-yl)acetamide is unique due to its dioxidotetrahydrothienyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4-chloro-1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO3S/c7-1-6(10)9-5-3-13(11,12)2-4(5)8/h4-5H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVHYWQGSYRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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